molecular formula C22H28N2O B4961063 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B4961063
M. Wt: 336.5 g/mol
InChI Key: AREWXHGEMOZIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, commonly known as MPPEP, is a chemical compound that belongs to the piperidine class of compounds. MPPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G-protein-coupled receptor family. The mGluR5 receptor is widely distributed in the central nervous system and is involved in various physiological processes such as learning and memory, anxiety, and addiction.

Mechanism of Action

The 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide receptor is a G-protein-coupled receptor that is involved in the modulation of synaptic transmission and plasticity. The activation of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP leads to the inhibition of these intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP has been shown to have various biochemical and physiological effects. MPPEP has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. MPPEP has also been shown to reduce the expression of various pro-inflammatory cytokines in the brain, which is thought to contribute to its neuroprotective effects. Additionally, MPPEP has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

MPPEP has several advantages and limitations for use in laboratory experiments. The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP allows for the specific modulation of synaptic transmission and plasticity mediated by this receptor subtype. This specificity allows for the investigation of the role of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in various physiological processes and the development of novel therapeutic agents that target this receptor subtype. However, the use of MPPEP in laboratory experiments is limited by its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP has opened up new avenues for the development of novel therapeutic agents for various neurological and psychiatric disorders. Future research in this area will focus on the development of more selective and potent 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide antagonists, the investigation of the role of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in various physiological processes, and the clinical translation of these findings to the development of novel therapeutic agents. Additionally, the development of new tools and techniques for the investigation of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide signaling pathways will be critical for the further understanding of the role of this receptor subtype in health and disease.

Synthesis Methods

The synthesis of MPPEP involves the reaction of 3-methylbenzylamine with 2-phenylethyl isocyanide to form the corresponding urea intermediate. The urea intermediate is then reacted with 4-piperidone hydrochloride to form MPPEP. The synthesis of MPPEP has been well-established in the literature, and various modifications to the reaction conditions have been reported to improve the yield and purity of the compound.

Scientific Research Applications

MPPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP has been shown to have beneficial effects in animal models of depression, anxiety, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. MPPEP has also been investigated for its potential use as a cognitive enhancer and as a tool for studying the role of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in various physiological processes.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-18-6-5-9-20(16-18)17-24-14-11-21(12-15-24)22(25)23-13-10-19-7-3-2-4-8-19/h2-9,16,21H,10-15,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREWXHGEMOZIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

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